Troxerutin, the more common name for Tetra-O-(beta-hydroxyethyl)rutoside, has been investigated in several studies for its potential role in managing chronic venous insufficiency (CVI). CVI is a condition characterized by impaired blood flow in the veins, leading to symptoms like swelling, leg pain, and varicose veins. Research suggests Troxerutin may improve symptoms like leg pain, edema (swelling), and itching associated with CVI []. However, further high-quality research is needed to confirm these findings and establish its efficacy and safety for CVI treatment.
Troxerutin's potential impact on microcirculation, the flow of blood in the smallest blood vessels, has also been explored in research. Microcirculation plays a crucial role in delivering oxygen and nutrients to tissues and removing waste products. Studies suggest Troxerutin may improve microcirculation parameters in patients with CVI and microangiopathy (abnormalities in small blood vessels) []. However, more research is required to understand the mechanisms behind these effects and their clinical significance.
Research has explored the metabolism and excretion of Troxerutin after administration. Studies in mice indicate that after oral administration, Troxerutin is primarily eliminated through the feces and urine, with some unchanged Troxerutin detected in both []. Additionally, the research suggests that Troxerutin does not readily cross the blood-brain barrier, limiting potential effects on the central nervous system [].